molecular formula C13H16O3 B13933611 Tert-butyl 4-formyl-3-methyl-benzoate

Tert-butyl 4-formyl-3-methyl-benzoate

Cat. No.: B13933611
M. Wt: 220.26 g/mol
InChI Key: BRGDJKUOZRRSMM-UHFFFAOYSA-N
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Description

Tert-butyl 4-formyl-3-methyl-benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by a tert-butyl group attached to the benzene ring, along with a formyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-formyl-3-methyl-benzoate typically involves the esterification of 4-formyl-3-methylbenzoic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-formyl-3-methyl-benzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 4-tert-butyl-3-methylbenzoic acid.

    Reduction: 4-tert-butyl-3-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Tert-butyl 4-formyl-3-methyl-benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of polymers, resins, and other materials where aromatic esters are required.

Mechanism of Action

The mechanism of action of tert-butyl 4-formyl-3-methyl-benzoate in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution reactions, the electron-donating tert-butyl group activates the benzene ring towards electrophilic attack, while the formyl group can participate in nucleophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-tert-butylbenzoate: Similar structure but lacks the formyl group.

    Tert-butyl 4-aminobenzoate: Contains an amino group instead of a formyl group.

    Tert-butyl 4-bromomethylbenzoate: Contains a bromomethyl group instead of a formyl group.

Uniqueness

Tert-butyl 4-formyl-3-methyl-benzoate is unique due to the presence of both a formyl group and a tert-butyl group on the aromatic ring

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

tert-butyl 4-formyl-3-methylbenzoate

InChI

InChI=1S/C13H16O3/c1-9-7-10(5-6-11(9)8-14)12(15)16-13(2,3)4/h5-8H,1-4H3

InChI Key

BRGDJKUOZRRSMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC(C)(C)C)C=O

Origin of Product

United States

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